
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine
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Overview
Description
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a dimethylsilyl group and a 6-methylhept-1-en-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the hydrosilylation of pyridine with dimethyl(6-methylhept-1-en-4-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Silicon Center
The dimethylsilyl group undergoes nucleophilic substitution under controlled conditions. For example:
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Reaction with alkoxides or amines leads to replacement of the methyl groups on silicon, forming siloxanes or silazanes.
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Halogenation with reagents like HCl or HBr generates silyl halides, which serve as intermediates for further functionalization.
Key Mechanism :
R3Si–X+Nu−→R3Si–Nu+X−
The reaction proceeds via a trigonal bipyramidal transition state, with leaving group ability (X) and solvent polarity influencing reaction rates .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its alkenyl and silyl moieties:
Notable Example :
In Sonogashira couplings, the alkenyl chain acts as a directing group, enhancing regioselectivity during alkyne insertion . The silyl group remains intact under these conditions, demonstrating compatibility with transition-metal catalysts .
Lewis Acid-Base Interactions
The pyridine nitrogen coordinates to Lewis acids, enabling catalytic applications:
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Complexation with In(III) or Ti(IV) facilitates cycloisomerization of enynes .
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Coordination to Pd(II) enhances electrophilicity in cross-coupling reactions .
Experimental Insight :
In indium(III)-catalyzed cyclizations, the pyridine nitrogen stabilizes cationic intermediates, enabling stereoselective formation of tricyclic products (e.g., 86% yield for trans-6a) .
Oxidation Reactions
The silyl group undergoes oxidation to form silanols or siloxanes:
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Treatment with H₂O₂ or peracids converts Si–C bonds to Si–O bonds .
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Oxidative cleavage of the alkenyl chain with ozonolysis or OsO₄ yields carbonyl derivatives .
Kinetic Data :
Silver hydroxide (AgOH) oxidation of related silanes proceeds with pseudo-first-order kinetics (k=0.15min−1 at 25°C) . Racemization is minimized using neutral oxidants like PDC .
Thermal and Photochemical Reactivity
Scientific Research Applications
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomolecules and probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine involves its interaction with molecular targets through its silyl and pyridine functional groups. The silyl group can form strong bonds with various substrates, while the pyridine ring can participate in coordination with metal centers. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar in structure but with a trimethylsilyl group instead of the dimethyl(6-methylhept-1-en-4-yl) group.
2-(Dimethylsilyl)pyridine: Lacks the 6-methylhept-1-en-4-yl group, making it less sterically hindered.
2-(Phenylsilyl)pyridine: Contains a phenyl group instead of the 6-methylhept-1-en-4-yl group, leading to different electronic properties.
Uniqueness
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is unique due to the presence of the 6-methylhept-1-en-4-yl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
The compound 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is a silylated pyridine derivative that has garnered interest due to its potential biological activities. This article will explore its biological activity, focusing on its synthesis, mechanisms, and effects on various biological systems, supported by relevant case studies and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the silylation of pyridine derivatives. Recent studies have demonstrated various methods for the selective silylation of pyridines using different catalytic systems, including Rhodium-Aluminum complexes and zinc catalysts . The structural characteristics of this compound are crucial for its biological activity, as modifications to the pyridine ring can significantly influence its interaction with biological targets.
Table 1: Synthesis Methods for Silylated Pyridines
Method | Catalyst | Selectivity | Yield (%) |
---|---|---|---|
Rhodium-Aluminum Complex | Rh-Al Complex | C2-selective | 74% |
Zinc Triflate | Zinc Salt | Dehydrogenative | Varies |
KHMDS-mediated | KHMDS | C2/C4-selective | 86% |
Antimicrobial Properties
Research indicates that pyridine derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. The methods employed include agar diffusion and broth dilution techniques, revealing varying degrees of efficacy against common pathogens .
Case Study: Antimicrobial Evaluation
In a comparative study, a series of pyridine derivatives were tested against clinical strains of bacteria. The results demonstrated that certain substitutions on the pyridine ring enhanced antimicrobial activity. For example, compounds with hydrazide fragments showed increased inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 500 |
Hydrazide derivative A | S. aureus | 250 |
Hydrazide derivative B | Pseudomonas aeruginosa | 300 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, studies have indicated that pyridine derivatives can inhibit enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity . Additionally, molecular docking studies suggest that these compounds may bind effectively to active sites of target proteins, enhancing their biological efficacy.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction between this compound and various biological targets. The results indicate strong binding affinities with enzymes such as PTP1B, which is implicated in neurodegenerative diseases . This suggests potential therapeutic applications beyond antimicrobial activity.
Properties
Molecular Formula |
C15H25NSi |
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Molecular Weight |
247.45 g/mol |
IUPAC Name |
dimethyl-(6-methylhept-1-en-4-yl)-pyridin-2-ylsilane |
InChI |
InChI=1S/C15H25NSi/c1-6-9-14(12-13(2)3)17(4,5)15-10-7-8-11-16-15/h6-8,10-11,13-14H,1,9,12H2,2-5H3 |
InChI Key |
JRMZDKTXCQSIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC=C)[Si](C)(C)C1=CC=CC=N1 |
Origin of Product |
United States |
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